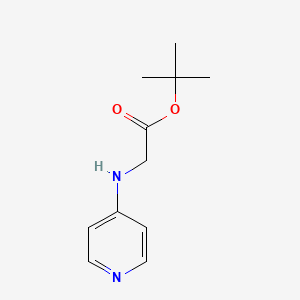
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is known for its stereoselective properties, making it a valuable building block in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is carried out under high pressure and temperature to ensure complete reduction and amination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through crystallization or distillation to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dione.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,3-dione.
Reduction: Various cyclohexane derivatives.
Substitution: N-substituted cyclohexane-1,3-diamine derivatives.
Applications De Recherche Scientifique
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific enzymes or receptors, influencing biochemical pathways. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral catalyst, promoting the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3S)-cyclohexane-1,3-diamine
- (1R,2R)-cyclohexane-1,2-diamine
- (1S,2S)-cyclohexane-1,2-diamine
Uniqueness
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits higher selectivity in asymmetric synthesis, making it a preferred choice in the production of chiral molecules.
Propriétés
Formule moléculaire |
C6H16Cl2N2 |
|---|---|
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1 |
Clé InChI |
ABDGJCKNZHDDLV-BNTLRKBRSA-N |
SMILES isomérique |
C1C[C@H](C[C@@H](C1)N)N.Cl.Cl |
SMILES canonique |
C1CC(CC(C1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


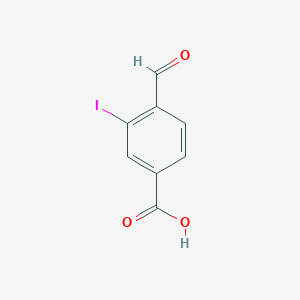

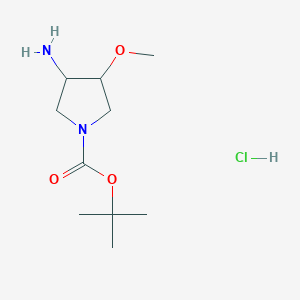
![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
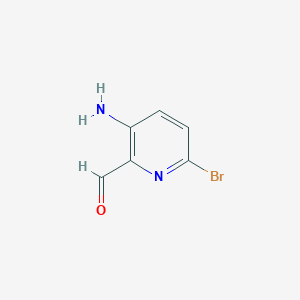
amine hydrochloride](/img/structure/B12283298.png)
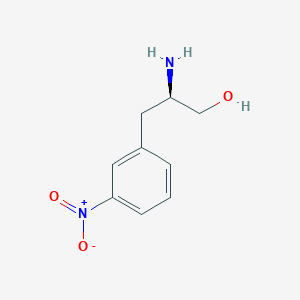
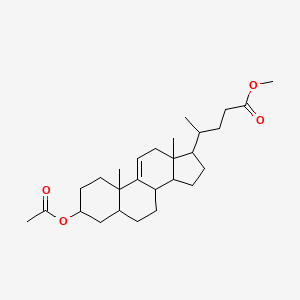
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
![1-Iodo-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12283329.png)
![8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride](/img/structure/B12283347.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
